4-Amino-2-nitropyridine

説明

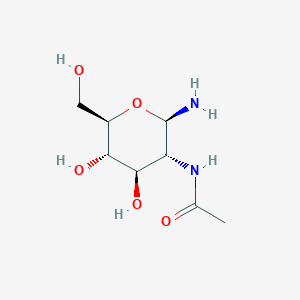

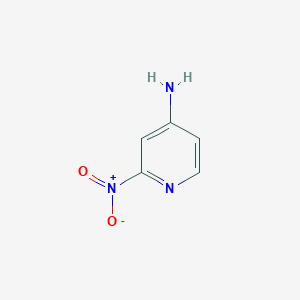

4-Amino-2-nitropyridine is a chemical compound with the molecular formula C5H5N3O2 . It is an important intermediate in various chemical reactions and has potential applications in the pharmaceutical industry .

Synthesis Analysis

The synthesis of 4-Amino-2-nitropyridine involves several steps. One common method starts with the nitration of pyridine N-oxide to give 4-nitropyridine N-oxide, which is then reduced to give 4-Amino-2-nitropyridine . Another method involves the chlorination and ammoniation of isonicotinic acid . These reactions are typically carried out under mild conditions .Molecular Structure Analysis

The molecular structure of 4-Amino-2-nitropyridine has been elucidated using various techniques such as single-crystal X-ray diffraction analysis . The compound belongs to a monoclinic system with a centrosymmetric space group P21/n . Theoretical calculations have been performed to derive properties such as the dipole moment and hyperpolarizability .Chemical Reactions Analysis

4-Amino-2-nitropyridine can undergo various chemical reactions. For example, it can be substituted with ammonia and amines by the vicarious nucleophilic substitution (VNS) method . It can also be involved in the preparation of pharmaceutically active compounds that can be used in the treatment of proliferative disorders .Physical And Chemical Properties Analysis

4-Amino-2-nitropyridine has a molecular weight of 139.11 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a topological polar surface area of 84.7 Ų and a complexity of 133 .科学的研究の応用

Nonlinear Optical (NLO) Materials

4-Amino-2-nitropyridine has been utilized in the synthesis of novel organic single crystals with potential applications in nonlinear optics. These materials are crucial for the development of optoelectronic devices, such as optical switches and modulators, due to their ability to alter the frequency of light. The compound’s high thermal stability and significant optical transmittance make it suitable for high-power laser applications .

Organic Electronics

The compound’s derivatives have been explored for use in organic electronics. Its molecular structure, which allows for efficient charge transfer, makes it a candidate for microlevel NLO applications. This is particularly relevant in the creation of electro-optical systems and data storage devices .

Pharmaceutical Intermediates

4-Amino-2-nitropyridine serves as an important raw material and intermediate in the synthesis of various pharmaceuticals. Its chemical properties enable it to be incorporated into complex drug molecules, enhancing their efficacy or altering their pharmacokinetic profiles .

Agrochemicals

In the agrochemical industry, 4-Amino-2-nitropyridine is used to create compounds that can act as precursors for pesticides and herbicides. Its reactivity allows for the synthesis of specialized molecules that target specific pests or weeds without harming crops .

Dye Synthesis

The compound is also involved in the production of dyes and pigments. Its nitro group and amino functionalities provide the necessary chemical reactivity to form complex dye molecules, which are used in textiles, inks, and coatings .

Safe Chemical Synthesis

4-Amino-2-nitropyridine has been applied in continuous flow synthesis to minimize the risks associated with the production of energetic and potentially explosive compounds. This approach ensures safer industrial-scale production of nitropyridines without generating hazardous by-products .

Optical Limiting Devices

Due to its third-order nonlinear optical coefficients, 4-Amino-2-nitropyridine-based materials can be used in optical limiting devices. These devices protect sensitive optical components from damage by intense laser pulses, making them valuable in defense and research applications .

Advanced Material Research

The compound’s ability to form cocrystals with other materials opens up possibilities for advanced material research. These cocrystals can exhibit unique properties, such as enhanced mechanical strength or altered electrical conductivity, which are beneficial in various technological applications .

特性

IUPAC Name |

2-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4-1-2-7-5(3-4)8(9)10/h1-3H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFUWAVLEWIOEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340408 | |

| Record name | 4-Amino-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-nitropyridine | |

CAS RN |

14916-64-4 | |

| Record name | 2-Nitro-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14916-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。